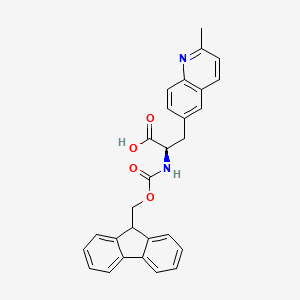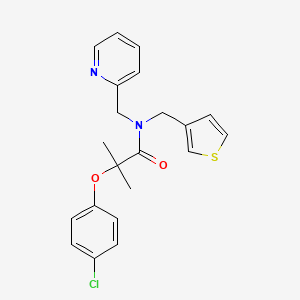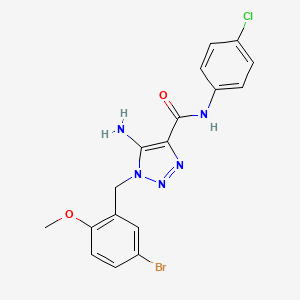![molecular formula C23H24ClN3O5 B2376324 5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1798499-96-3](/img/structure/B2376324.png)
5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including chloro, methoxy, and oxadiazole, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or amines.
Acylation: The pyrrolidine ring is then acylated with under basic conditions to form the intermediate.
Oxadiazole Formation: The final step involves the cyclization of the intermediate with and a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, or the oxadiazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or reduced oxadiazole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.
Medicine
Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. The specific activity would depend on the interaction of the compound with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic structures.
Mechanism of Action
The mechanism of action of 5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole
- 5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-triazole
Uniqueness
The uniqueness of 5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole lies in its combination of functional groups and the presence of the oxadiazole ring, which imparts specific chemical and biological properties not found in its thiadiazole or triazole analogs. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c1-29-18-8-6-14(11-16(18)24)12-21(28)27-10-4-5-17(27)23-25-22(26-32-23)15-7-9-19(30-2)20(13-15)31-3/h6-9,11,13,17H,4-5,10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQNZOTVGFWSAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC(=C(C=C4)OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
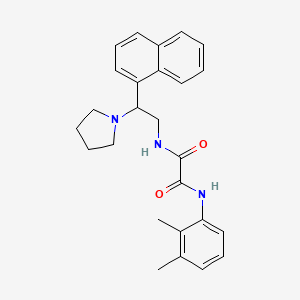

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2376245.png)

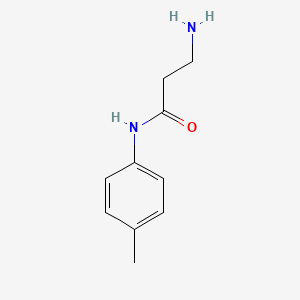
![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)
![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)
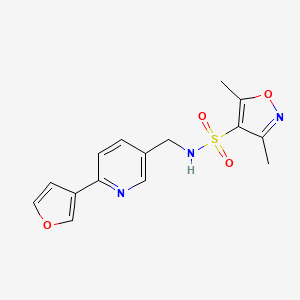
![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)
